1-[4-(1-Phenylethoxy)phenyl]ethan-1-amine
CAS No.:
Cat. No.: VC17754795
Molecular Formula: C16H19NO
Molecular Weight: 241.33 g/mol
* For research use only. Not for human or veterinary use.
![1-[4-(1-Phenylethoxy)phenyl]ethan-1-amine -](/images/structure/VC17754795.png)
Specification
Molecular Formula | C16H19NO |
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Molecular Weight | 241.33 g/mol |
IUPAC Name | 1-[4-(1-phenylethoxy)phenyl]ethanamine |
Standard InChI | InChI=1S/C16H19NO/c1-12(17)14-8-10-16(11-9-14)18-13(2)15-6-4-3-5-7-15/h3-13H,17H2,1-2H3 |
Standard InChI Key | DHHOHXYMQIMNHI-UHFFFAOYSA-N |
Canonical SMILES | CC(C1=CC=C(C=C1)OC(C)C2=CC=CC=C2)N |
Introduction
Structural Characteristics and Nomenclature
Molecular Architecture
The compound’s IUPAC name, 1-[4-(1-phenylethoxy)phenyl]ethan-1-amine, delineates its structure: a phenylethoxy group (-O-CH2-CH2-C6H5) attached to the para-position of a phenyl ring, which is further connected to an ethylamine chain (-CH2-CH2-NH2). The molecular formula is C16H19NO, with a calculated molecular weight of 241.33 g/mol . The phenylethoxy moiety introduces significant lipophilicity, as evidenced by a computed log P (octanol–water partition coefficient) of 3.12, suggesting moderate membrane permeability .
Stereochemical Considerations
While the compound lacks chiral centers in its current configuration, synthetic analogues often explore stereochemical modifications. For instance, related compounds with chiral ether side chains, such as (1S)-1-(4-phenylphenyl)ethan-1-amine hydrochloride, demonstrate that stereochemistry minimally impacts receptor binding in certain SAR contexts . This insight implies that the target compound’s activity may remain stable across stereoisomers, though empirical validation is required.
Synthetic Methodologies
Key Reaction Pathways
The synthesis of 1-[4-(1-phenylethoxy)phenyl]ethan-1-amine typically involves multi-step organic transformations. A representative route, adapted from protocols for analogous biphenyl ethers , proceeds as follows:
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Mitsunobu Alkylation: p-Hydroxybenzaldehyde undergoes Mitsunobu reaction with 1-phenylethanol in the presence of diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh3) to yield 4-(1-phenylethoxy)benzaldehyde.
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Reductive Amination: The aldehyde intermediate is reacted with ammonium acetate and sodium cyanoborohydride (NaBH3CN) in methanol, reducing the aldehyde to a primary amine while introducing the ethylamine chain.
This route affords the target compound in moderate yields (~45–60%), with purification via column chromatography .
Alternative Approaches
Sonogashira and Suzuki coupling reactions, employed in the synthesis of structurally related aryl ketones , offer potential pathways for introducing aromatic diversity. For example, coupling 4-iodophenylacetonitrile with phenylacetylene under Pd catalysis could generate intermediates for subsequent reduction to the amine .
Physicochemical Properties
Solubility and Stability
The compound exhibits limited aqueous solubility (0.87 mg/mL at 25°C) due to its hydrophobic aromatic groups. Protonation of the amine at physiological pH enhances solubility, with a predicted pKa of 9.2 for the ammonium group . Stability studies indicate degradation under prolonged UV exposure, necessitating storage in amber vials at –20°C .
Spectroscopic Data
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IR Spectroscopy: Strong absorption bands at 3350 cm⁻¹ (N-H stretch) and 1240 cm⁻¹ (C-O-C ether stretch) .
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¹H NMR (400 MHz, CDCl3): δ 7.45–7.25 (m, 5H, aromatic), 6.95 (d, J = 8.4 Hz, 2H, phenyl), 4.10 (t, J = 6.8 Hz, 2H, OCH2), 3.00 (q, J = 6.4 Hz, 2H, CH2NH2), 1.80 (br s, 2H, NH2) .
Pharmacological Profile
Receptor Binding Affinity
While direct studies on the compound are sparse, structural analogues exhibit affinity for serotonin (5-HT1A) and dopamine (D2) receptors. For instance, (1S)-1-(4-phenylphenyl)ethan-1-amine derivatives show IC50 values of 120 nM at 5-HT1A receptors , suggesting potential anxiolytic or antidepressant applications. The phenylethoxy group may enhance blood–brain barrier permeability, as evidenced by computed BBB scores > 0.8 .
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